molecular formula C21H19NO B14234257 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one CAS No. 389087-24-5

3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one

Cat. No.: B14234257
CAS No.: 389087-24-5
M. Wt: 301.4 g/mol
InChI Key: DLRHQTRSQYUIHT-UHFFFAOYSA-N
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Description

3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phenylprop-2-en-1-one moiety attached to the pyrrole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde with acetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
  • 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde
  • 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid methyl ester

Uniqueness

3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the phenylprop-2-en-1-one moiety attached to the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

389087-24-5

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

3-(4-ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C21H19NO/c1-2-16-15-19(22-21(16)18-11-7-4-8-12-18)13-14-20(23)17-9-5-3-6-10-17/h3-15,22H,2H2,1H3

InChI Key

DLRHQTRSQYUIHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1)C=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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